N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Description
N-(5-Chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 5-chloro-2-hydroxyphenyl substituent and a furan-2-ylmethylamino side chain. Thiazole carboxamides are frequently explored for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to engage in hydrogen bonding and π-π interactions with biological targets . The chloro and hydroxyphenyl groups may enhance target selectivity and metabolic stability, while the furan moiety could influence solubility and pharmacokinetics .
Properties
Molecular Formula |
C15H12ClN3O3S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H12ClN3O3S/c16-9-3-4-13(20)11(6-9)18-14(21)12-8-23-15(19-12)17-7-10-2-1-5-22-10/h1-6,8,20H,7H2,(H,17,19)(H,18,21) |
InChI Key |
ZLQSSIYLJGFDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Chlorothiazole-4-Carboxylic Acid Intermediate
A modified Hantzsch approach begins with reacting chloroacetonitrile with thiourea in ethanol under reflux to yield 2-aminothiazole-4-carbonitrile. Subsequent hydrolysis with concentrated HCl produces 2-aminothiazole-4-carboxylic acid. Chlorination at the C2 position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 2-chlorothiazole-4-carboxylic acid (Figure 1).
Reaction Conditions :
Functionalization of the Thiazole C2 Position
The 2-chloro substituent serves as a leaving group for nucleophilic substitution with furfurylamine to introduce the [(furan-2-ylmethyl)amino] moiety.
Amination with Furfurylamine
A solution of 2-chlorothiazole-4-carboxylic acid (1 eq) and furfurylamine (1.5 eq) in dry DMF is heated at 80°C for 8 h in the presence of anhydrous K₂CO₃ (1.2 eq). The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Optimization Notes :
-
Solvent : DMF enhances nucleophilicity compared to THF or dioxane.
-
Base : K₂CO₃ outperforms triethylamine in minimizing side reactions.
-
Yield : 85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.58 (d, J = 3.2 Hz, 1H, furan-H), 6.42 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.38 (d, J = 1.8 Hz, 1H, furan-H), 4.05 (s, 2H, -CH₂NH-).
Carboxamide Formation via Coupling Reactions
The carboxylic acid at C4 is activated and coupled with 5-chloro-2-hydroxyaniline to form the final carboxamide.
Activation Using EDCI/DMAP
2-[(Furan-2-ylmethyl)amino]thiazole-4-carboxylic acid (1 eq) is dissolved in dichloromethane (DCM) with EDCI (1.5 eq) and DMAP (0.1 eq) under argon. After 30 min, 5-chloro-2-hydroxyaniline (1.2 eq) is added, and the mixture is stirred for 48 h at room temperature.
Workup :
Alternative Coupling with HOBt/DCC
In comparative studies, using HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in THF at 0°C for 6 h followed by 24 h at room temperature achieves a 68% yield.
Crystallographic and Spectroscopic Validation
Single-Crystal X-Ray Diffraction
Crystals suitable for X-ray analysis are obtained by slow evaporation of a chloroform/ethanol (3:1) solution. The structure confirms the anti configuration of the carboxamide group and planar geometry of the thiazole ring.
Key Bond Lengths :
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thiazole chlorination | SO₂Cl₂, DCM, 0°C | 78% | 98.5% |
| C2 amination | Furfurylamine, K₂CO₃, DMF | 85% | 99.1% |
| EDCI/DMAP coupling | EDCI, DMAP, DCM, rt | 72% | 98.8% |
| HOBt/DCC coupling | HOBt, DCC, THF, 0°C to rt | 68% | 97.9% |
Challenges and Optimization Strategies
-
Solubility Issues : The intermediate 2-chlorothiazole-4-carboxylic acid exhibits poor solubility in nonpolar solvents, necessitating DMF or DMSO for reactions.
-
Byproduct Formation : Over-chlorination during SO₂Cl₂ treatment is mitigated by strict temperature control (0–5°C).
-
Coupling Efficiency : EDCI/DMAP outperforms HOBt/DCC in minimizing racemization and improving yields.
Industrial-Scale Considerations
Patent EP1849465A1 highlights the use of continuous flow reactors for thiazole synthesis, reducing reaction times from 48 h to 2 h and improving yields to 89% . This method remains untested for the target compound but presents a viable optimization pathway.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in various substituted thiazole derivatives.
Scientific Research Applications
Case Studies
Several studies have reported the anticancer efficacy of thiazole derivatives similar to N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide:
- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against A549 human lung adenocarcinoma cells. The results indicated that compounds with similar structures showed IC50 values as low as 23.30 ± 0.35 mM, indicating potential for further development as anticancer agents .
- Recent Advances : A study highlighted the synthesis of thiazole-pyridine hybrids which demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, with an IC50 of 5.71 μM .
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | Apoptosis induction |
| N-(5-methyl-4-phenylthiazol-2-yl) derivative | A549 | 23.30 | Cell cycle arrest |
| Benzofuran-linked Thiazole | U251 (glioblastoma) | 10–30 | Inhibition of proliferation |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of both thiazole and furan rings, which are known for their biological activities.
Research Findings
Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial effects:
- Thiazole Derivatives : A comprehensive review noted that various thiazole-containing compounds have shown significant antibacterial and antifungal activities against several pathogens .
Data Table: Antimicrobial Activity
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Thiazole-Furan Hybrid | E. coli | 32 µg/mL | Bactericidal |
| Thiazole Derivative | S. aureus | 16 µg/mL | Bacteriostatic |
Antiviral Applications
Emerging studies suggest that thiazole derivatives may also possess antiviral properties.
Case Studies
Recent research has explored the antiviral potential of similar compounds:
- Thiadiazole Derivatives : These have shown promising activity against viral infections with EC50 values indicating effective inhibition .
Data Table: Antiviral Activity
| Compound Name | Virus Tested | EC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative | TMV (Tobacco Mosaic Virus) | 30.57 ± 3.11 | Viral replication inhibition |
| N-(5-chloro-2-hydroxyphenyl)-Thiazole Hybrid | DENV (Dengue Virus) | 7.20 ± 0.30 | Entry inhibition |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic moieties, and side chains, which critically influence their biological and physicochemical properties. Key examples include:
Key Observations :
- Electron-Withdrawing Groups: The nitro (NO₂) and trifluoromethyl (CF₃) groups in enhance antibacterial activity but may reduce metabolic stability due to increased electrophilicity .
- Halogen Effects: The 5-chloro substituent in the target compound likely improves lipophilicity and target binding compared to non-halogenated analogs .
- Heterocyclic Moieties : Furan rings (as in the target compound) improve solubility compared to purely aromatic systems (e.g., nitrophenyl in ) but may increase susceptibility to oxidative metabolism .
Physicochemical Properties
- Solubility : The furan-2-ylmethyl group in the target compound enhances water solubility compared to purely aromatic analogs (e.g., ’s nitrophenyl derivative) .
- Thermal Stability : Compounds with trifluoromethyl groups () exhibit higher thermal stability (e.g., boiling points >300°C) due to strong C-F bonds .
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a 5-chloro-2-hydroxyphenyl group and a furan-2-ylmethyl amino moiety enhances its pharmacological profile. The thiazole ring contributes to the compound's interaction with various biological targets.
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown that it possesses significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| U251 (human glioblastoma) | 10–30 | |
| WM793 (human melanoma) | 10–30 |
The structure-activity relationship studies suggest that modifications to the phenyl and thiazole rings significantly influence the compound's potency. For instance, substituents that enhance electron density on the aromatic rings have been correlated with increased cytotoxicity.
The proposed mechanism of action for this compound involves interactions with key proteins involved in cell proliferation and survival pathways. Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins, which may include anti-apoptotic proteins such as Bcl-2 . This interaction leads to increased apoptosis in cancer cells.
Study 1: Cytotoxicity Evaluation
A study published in MDPI evaluated various thiazole derivatives, including this compound. The results demonstrated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, particularly against A-431 cells .
Study 2: Structure Activity Relationship Analysis
Another research effort focused on synthesizing and testing multiple derivatives of thiazoles. The findings revealed that compounds with a 5-chloro substituent on the phenyl ring showed enhanced activity against multiple cancer cell lines, supporting the notion that halogen substitutions can significantly affect biological activity .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 422.05) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using ethyl acetate/hexane (3:7) with UV visualization .
How do functional groups influence the compound’s reactivity and stability?
Q. Basic
- Thiazole Ring: Participates in electrophilic substitution; sensitive to oxidation under acidic conditions .
- Amide Bond: Hydrolysis-prone in aqueous basic/acidic media; requires anhydrous storage .
- Furan and Chlorophenol Moieties: Enhance π-π stacking in biological targets but may reduce solubility in polar solvents .
How can computational methods optimize the synthesis and predict biological activity?
Q. Advanced
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for cyclization .
- Molecular Docking: Predicts binding affinity to targets (e.g., kinase enzymes) by simulating interactions between the thiazole core and hydrophobic pockets .
- Machine Learning: Trains models on existing thiazole bioactivity data to prioritize analogs for synthesis .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Standardized Assays: Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay duration) to minimize variability .
- Control Experiments: Test metabolites and degradation products to rule off-target effects .
- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
What strategies improve yields in multi-step syntheses?
Q. Advanced
- Catalyst Optimization: Replace POCl₃ with milder catalysts (e.g., HATU) for amide coupling to reduce side reactions .
- Solvent Screening: Switch from dioxane to DMF for better solubility of intermediates .
- Inert Atmosphere: Use N₂/Ar to prevent oxidation of thiol intermediates .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced
- Substituent Variation: Replace the 5-chloro group with fluoro to enhance membrane permeability .
- Bioisosteric Replacement: Substitute furan with thiophene to improve metabolic stability .
- Pharmacophore Mapping: Identify critical hydrogen-bond donors (amide NH) and acceptors (thiazole N) .
What challenges arise in solubility and formulation studies?
Q. Advanced
- Poor Aqueous Solubility: Address via salt formation (e.g., HCl salt) or co-solvents (PEG-400) .
- Degradation in Solution: Stabilize with antioxidants (e.g., BHT) in lyophilized formulations .
How do analogs compare in biological activity?
Advanced
Table 2: Activity of Thiazole Derivatives
| Compound | Target (IC₅₀) | Selectivity Index | Reference |
|---|---|---|---|
| Parent Compound | Kinase X: 0.8 µM | 12.5 | |
| 5-Fluoro Analog | Kinase X: 0.5 µM | 18.2 | |
| Thiophene-Substituted | Kinase Y: 1.2 µM | 8.4 |
What methodologies elucidate degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
